molecular formula C7H14ClN3 B1379252 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride CAS No. 91928-97-1

3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride

Cat. No. B1379252
CAS RN: 91928-97-1
M. Wt: 175.66 g/mol
InChI Key: SHOLOTVCJJIERQ-UHFFFAOYSA-N
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Description

“3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 91928-97-1 . It has a molecular weight of 175.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h5-6H,1-4H2,(H3,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 175.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources I have.

Scientific Research Applications

Unorthodox Synthesis and Potential Applications

A novel protocol has been developed for the synthesis of scarce oxocine derivatives, including 3a derivatives. This protocol involves the addition of amine-based nucleophiles, such as hydroxylamine hydrochloride and primary amine, to specific substrates, yielding these derivatives in moderate to good yields. Interestingly, the derivatives demonstrate promising activities in treating cancer, influenza A, and microbial infections. Additionally, these compounds show potential for use in dye-sensitized solar cells (DSSCs), as indicated by Density Functional Theory (DFT) studies revealing the presence of required thermodynamic parameters. This multifaceted potential positions these derivatives as valuable in various scientific applications, from medical treatment to energy solutions (Abozeid et al., 2019).

Biological Activity and Structural Insights

Another strand of research has focused on the biological activities of certain derivatives, particularly in terms of their anti-inflammatory and antioxidant properties. A series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, including 3a derivatives, were synthesized and showed significant in vitro and in vivo anti-inflammatory activity. These compounds were also evaluated for their antioxidant capacity, with some displaying considerable DPPH scavenging activity. The study highlights the potential of these compounds in pharmacological applications, particularly in inflammation and oxidative stress-related conditions (Shankar et al., 2017).

properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h5-6H,1-4H2,(H3,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOLOTVCJJIERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride
Reactant of Route 2
3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride
Reactant of Route 3
3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride
Reactant of Route 4
3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride
Reactant of Route 5
3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride
Reactant of Route 6
3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride

Citations

For This Compound
1
Citations
JR Laszakovits, AA MacKay - Water research, 2019 - Elsevier
In recent years, harmful algal blooms capable of producing toxins including microcystins, cylindrospermopsin, and saxitoxin have increased in occurrence and severity. These toxins …
Number of citations: 51 www.sciencedirect.com

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